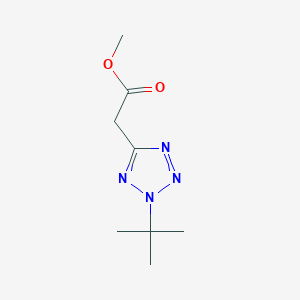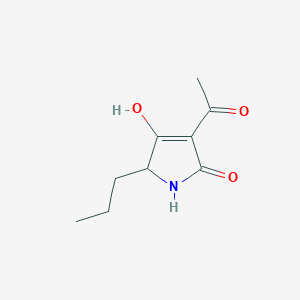![molecular formula C12H11N3O2 B14353974 Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- CAS No. 90982-31-3](/img/structure/B14353974.png)
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- typically involves the reaction of 2-aminopyridine with benzoic acid derivatives. One common method includes the use of coupling reactions where the amino group of 2-aminopyridine reacts with a benzoic acid derivative under specific conditions. For instance, the reaction can be catalyzed by agents such as Raney nickel in a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Catalytic hydrogenation using palladium or Raney nickel.
Substitution Reagents: Halogenating agents, diazonium salts.
Major Products
The major products formed from these reactions include substituted benzoic acids, aminobenzoic acids, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminobenzoic acid
- 3-Aminobenzoic acid
- 4-Aminobenzoic acid
Uniqueness
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- is unique due to the presence of both a benzoic acid moiety and a pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90982-31-3 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-[(3-aminopyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-3-7-14-11(9)15-10-6-2-1-4-8(10)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |
Clé InChI |
XWGQZTBYUFUIOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)






![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
